molecular formula C21H15F2N3OS B2756512 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 895437-69-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2756512
CAS No.: 895437-69-1
M. Wt: 395.43
InChI Key: HAGFMXFVZHJCQW-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4,6-difluoro-2-aminobenzothiazole with 2-phenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, affecting various cellular pathways.

Comparison with Similar Compounds

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This compound features a benzothiazole moiety substituted with fluorine atoms, which enhances its biological activity and lipophilicity. The presence of both a phenyl and a pyridine ring contributes to its unique properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be described by the following structural formula:

C17H15F2N3S\text{C}_{17}\text{H}_{15}\text{F}_2\text{N}_3\text{S}

Biological Activity Overview

Research indicates that compounds with benzothiazole derivatives exhibit significant biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Enzyme Inhibition : Potential to inhibit key enzymes involved in disease processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The fluorinated benzothiazole core is known to enhance binding affinity due to increased lipophilicity and electronic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

1. Anticancer Activity

A study demonstrated that related benzothiazole derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This suggests that this compound may also possess similar anticancer properties.

2. Enzyme Inhibition

Research indicates that benzothiazole derivatives can act as inhibitors for enzymes such as cyclooxygenase (COX) and phospholipase A2. These enzymes are crucial in inflammatory processes, suggesting that the compound could have anti-inflammatory effects.

3. Antimicrobial Properties

In vitro studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of fluorine atoms in the structure may enhance antibacterial effectiveness.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Fluoro-N-(benzothiazolyl)acetamideBenzothiazole with a single fluorineAntimicrobial
N-(4-Chloro-benzothiazolyl)-N-methylacetamideChlorine substitution instead of fluorineAnticancer
5-Methyl-N-(benzothiazolyl)-N-pyridinemethylacetamideMethyl group on benzothiazoleEnzyme inhibitor

The unique combination of functional groups in this compound may provide enhanced selectivity and potency compared to these related compounds.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3OS/c22-16-10-17(23)20-18(11-16)28-21(25-20)26(13-15-7-4-8-24-12-15)19(27)9-14-5-2-1-3-6-14/h1-8,10-12H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGFMXFVZHJCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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